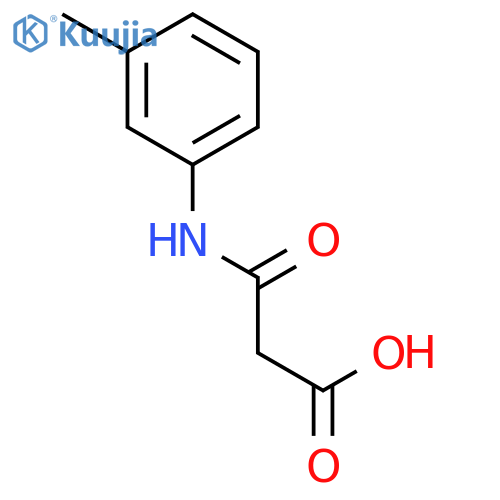Cas no 95262-00-3 (3-(3-methylphenyl)amino-3-oxopropanoic Acid)

95262-00-3 structure
商品名:3-(3-methylphenyl)amino-3-oxopropanoic Acid
3-(3-methylphenyl)amino-3-oxopropanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Oxo-3-(m-tolylamino)propanoic acid
- 3-(3-methylanilino)-3-oxopropanoic acid
- 3-[(3-METHYLPHENYL)AMINO]-3-OXOPROPANOIC ACID
- 3-[(3-methylphenyl)amino]-3-oxopropanoic acid(SALTDATA: FREE)
- DTXSID70506145
- 2-[(3-methylphenyl)carbamoyl]acetic acid
- AKOS011513990
- 95262-00-3
- 3-Oxo-3-(m-tolylamino)propanoicacid
- MFCD09157987
- BS-39646
- 3-(3-methylphenyl)amino-3-oxopropanoic Acid
-
- MDL: MFCD09157987
- インチ: InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChIKey: VXGWLFVNSUWCNK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(NC(CC(O)=O)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 193.07389321g/mol
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(3-methylphenyl)amino-3-oxopropanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M357250-100mg |
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid |
95262-00-3 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357250-500mg |
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid |
95262-00-3 | 500mg |
$ 65.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533252-1g |
3-Oxo-3-(m-tolylamino)propanoic acid |
95262-00-3 | 98% | 1g |
¥390.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1267212-1g |
3-[(3-methylphenyl)amino]-3-oxopropanoic acid |
95262-00-3 | 95% | 1g |
$85 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533252-5g |
3-Oxo-3-(m-tolylamino)propanoic acid |
95262-00-3 | 98% | 5g |
¥1060.00 | 2024-04-24 | |
| A2B Chem LLC | AI88422-1g |
3-[(3-methylphenyl)amino]-3-oxopropanoic acid |
95262-00-3 | 95% | 1g |
$35.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1267212-1g |
3-[(3-methylphenyl)amino]-3-oxopropanoic acid |
95262-00-3 | 95% | 1g |
$85 | 2025-02-25 | |
| TRC | M357250-1g |
3-[(3-methylphenyl)amino]-3-oxopropanoic Acid |
95262-00-3 | 1g |
$ 80.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1267212-5g |
3-[(3-methylphenyl)amino]-3-oxopropanoic acid |
95262-00-3 | 95% | 5g |
$215 | 2023-05-17 | |
| 1PlusChem | 1P00J24M-1g |
3-[(3-methylphenyl)amino]-3-oxopropanoic acid |
95262-00-3 | 95% | 1g |
$35.00 | 2025-03-01 |
3-(3-methylphenyl)amino-3-oxopropanoic Acid 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
95262-00-3 (3-(3-methylphenyl)amino-3-oxopropanoic Acid) 関連製品
- 15580-32-2(3-Oxo-3-(phenylamino)propanoic acid)
- 95262-01-4(3-(4-methylphenyl)amino-3-oxopropanoic Acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
